![molecular formula C11H8N2 B14657795 (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile CAS No. 42793-26-0](/img/structure/B14657795.png)
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile is a complex organic compound with the molecular formula C11H8N2. It features a unique structure that includes a pyrrole ring fused to an azepine ring, with an acetonitrile group attached.
Métodos De Preparación
The synthesis of (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This is the initial step where pyrrole derivatives are synthesized.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using this method.
Preparation of Pyrazole: This involves the reaction between α,β-alkynyls and hydrazine monohydrate.
Cyclization Catalyzed by Gold: Pyrazoles are cyclized by alkyne groups.
Final Cyclization by NaH: This completes the synthesis process.
Análisis De Reacciones Químicas
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrile group.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is being explored for its potential use in drug development, particularly for its kinase inhibitory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to its antibacterial and antiviral effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it can interact with a variety of biological molecules .
Comparación Con Compuestos Similares
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also exhibit significant biological activities, including antibacterial and antiviral properties.
Pyrrolo[2,3-b]pyrazine Derivatives: These are more active in kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit a broad range of biological activities.
Propiedades
Número CAS |
42793-26-0 |
|---|---|
Fórmula molecular |
C11H8N2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-pyrrolo[1,2-a]azepin-5-ylideneacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-8-7-11-5-2-1-4-10-6-3-9-13(10)11/h1-7,9H |
Clave InChI |
IJJCGVCVLWVCBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=CN2C(=CC#N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


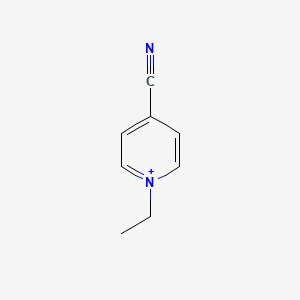
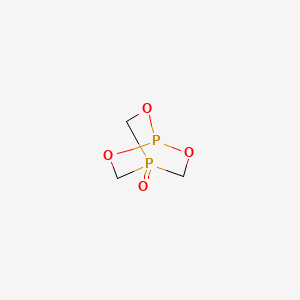



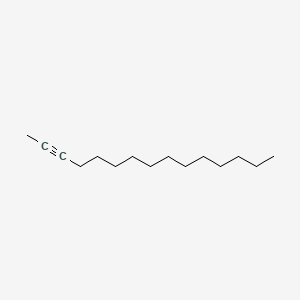
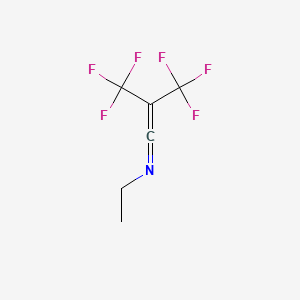
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
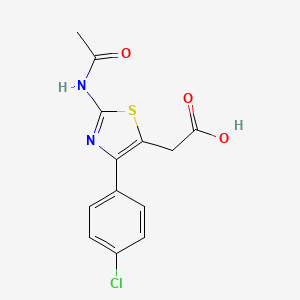
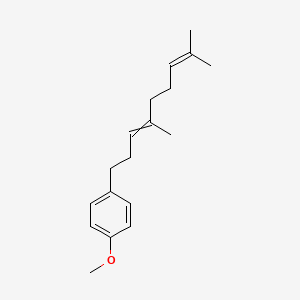
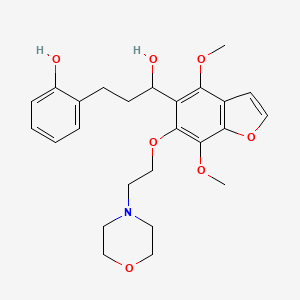


![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
